molecular formula C25H18N2O3 B15041861 3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide

3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide

Cat. No.: B15041861
M. Wt: 394.4 g/mol
InChI Key: OTDJARQAISWPDD-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is a complex organic compound with a molecular formula of C25H18N2O3 This compound is characterized by the presence of a methoxy group, a naphtho[1,2-D][1,3]oxazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-amino-2-naphthol to form the amide linkage. The final step involves the cyclization of the naphthol derivative with an appropriate reagent to form the naphtho[1,2-D][1,3]oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphtho[1,2-D][1,3]oxazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The methoxy group can also play a role in modulating the compound’s overall activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide: Similar structure but with different substituents.

    3-Methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2-triazolyl)naphtho[2,1-b]furan: Contains different heterocyclic rings.

Uniqueness

3-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C25H18N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C25H18N2O3/c1-29-20-7-4-6-18(15-20)24(28)26-19-12-9-17(10-13-19)25-27-23-21-8-3-2-5-16(21)11-14-22(23)30-25/h2-15H,1H3,(H,26,28)

InChI Key

OTDJARQAISWPDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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